molecular formula C10H12N2 B3228909 4-(1-Aminoethyl)-2-methylbenzonitrile CAS No. 1270420-24-0

4-(1-Aminoethyl)-2-methylbenzonitrile

Cat. No. B3228909
CAS RN: 1270420-24-0
M. Wt: 160.22
InChI Key: YMRJNHRMERBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminoethyl)-2-methylbenzonitrile, also known as 4-Methyl-MDA or 4-Methylmethcathinone, is a psychoactive drug that belongs to the class of cathinone derivatives. It is a synthetic compound that has been studied for its potential use in scientific research.

Mechanism of Action

Target of Action

The compound 4-(1-Aminoethyl)-2-methylbenzonitrile, also known as Y-27632, primarily targets the Rho-associated protein kinase (ROCK) pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

Y-27632 acts as an inhibitor of the ROCK pathway . It selectively inhibits p160ROCK, a key protein in the pathway, although it can inhibit other protein kinases such as PKCs at higher concentrations . By inhibiting the ROCK pathway, Y-27632 affects the downstream processes controlled by this pathway, leading to changes in cell behavior .

Biochemical Pathways

The inhibition of the ROCK pathway by Y-27632 affects several biochemical pathways. For instance, it has been shown to soften the actin cytoskeleton by inhibiting myosin II, which is crucial for cell morphology and migration . Additionally, it has been associated with the Hippo signaling pathway, which is important for organ size determination and tumorigenesis .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability when administered orally . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further investigated to fully understand its impact on bioavailability.

Result of Action

The inhibition of the ROCK pathway by Y-27632 leads to various cellular effects. For instance, it has been shown to stimulate significant neurite growth in cultured dorsal root ganglion neurons exposed to inhibitory substrates . This suggests that Y-27632 could potentially promote axon regeneration and recovery after central nervous system injuries .

Advantages and Limitations for Lab Experiments

One advantage of using 4-(1-Aminoethyl)-2-methylbenzonitrile in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in the brain. However, its psychoactive effects may also limit its use in certain experiments. Additionally, the legality and availability of the compound may vary depending on the country and jurisdiction.

Future Directions

There are several future directions for research on 4-(1-Aminoethyl)-2-methylbenzonitrile. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Its stimulating and empathogenic effects may make it a useful adjunct to psychotherapy. Another area of research is its potential as a tool for studying the role of serotonin in the brain. Further studies on the mechanism of action and pharmacokinetics of the compound are also needed to fully understand its effects.

Scientific Research Applications

4-(1-Aminoethyl)-2-methylbenzonitrile has been studied for its potential use as a research chemical. It has been shown to have stimulating and empathogenic effects similar to other cathinone derivatives such as 4-Methylmethamphetamine (4-MMA) and 3,4-Methylenedioxymethamphetamine (MDMA). It has also been found to have a high affinity for the serotonin transporter, which may explain its psychoactive effects.

properties

IUPAC Name

4-(1-aminoethyl)-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-5,8H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRJNHRMERBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)-2-methylbenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Aminoethyl)-2-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(1-Aminoethyl)-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
4-(1-Aminoethyl)-2-methylbenzonitrile
Reactant of Route 4
4-(1-Aminoethyl)-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
4-(1-Aminoethyl)-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
4-(1-Aminoethyl)-2-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.